2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one 2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1421523-96-7
VCID: VC7715108
InChI: InChI=1S/C20H29ClN2O3S/c1-20(2,26-18-6-4-16(21)5-7-18)19(24)23-8-3-13-27-15-17(23)14-22-9-11-25-12-10-22/h4-7,17H,3,8-15H2,1-2H3
SMILES: CC(C)(C(=O)N1CCCSCC1CN2CCOCC2)OC3=CC=C(C=C3)Cl
Molecular Formula: C20H29ClN2O3S
Molecular Weight: 412.97

2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one

CAS No.: 1421523-96-7

Cat. No.: VC7715108

Molecular Formula: C20H29ClN2O3S

Molecular Weight: 412.97

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one - 1421523-96-7

Specification

CAS No. 1421523-96-7
Molecular Formula C20H29ClN2O3S
Molecular Weight 412.97
IUPAC Name 2-(4-chlorophenoxy)-2-methyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one
Standard InChI InChI=1S/C20H29ClN2O3S/c1-20(2,26-18-6-4-16(21)5-7-18)19(24)23-8-3-13-27-15-17(23)14-22-9-11-25-12-10-22/h4-7,17H,3,8-15H2,1-2H3
Standard InChI Key PJJCIYGSQMYUAG-UHFFFAOYSA-N
SMILES CC(C)(C(=O)N1CCCSCC1CN2CCOCC2)OC3=CC=C(C=C3)Cl

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a central 1,4-thiazepane ring—a seven-membered heterocycle containing one sulfur and one nitrogen atom—substituted at the 3-position with a morpholinomethyl group (-CH₂-morpholine). The propan-1-one backbone is further functionalized with a 2-methyl-2-(4-chlorophenoxy) group. This combination creates a sterically congested structure with potential for diverse intermolecular interactions .

Systematic Nomenclature

  • Parent chain: Propan-1-one

  • Substituents:

    • 2-Methyl-2-(4-chlorophenoxy) at position 1

    • 3-(Morpholinomethyl)-1,4-thiazepan-4-yl at position 1
      The full IUPAC name reflects these substituents in descending priority order, adhering to positional numbering rules for cyclic systems .

Synthetic Routes and Reaction Dynamics

Morpholinomethyl Functionalization

Introducing the morpholinomethyl group at the 3-position likely proceeds via:

  • Mannich Reaction: Condensation of 1,4-thiazepan-5-one with formaldehyde and morpholine under acidic conditions.

  • Reductive Amination: Alternatively, reaction with morpholine and a reducing agent like sodium cyanoborohydride .

Propan-1-One Backbone Assembly

The ketone functionality is introduced through Friedel-Crafts acylation or nucleophilic acyl substitution. For instance:

  • Step 1: 4-Chlorophenol is alkylated with 2-bromo-2-methylpropanoyl chloride.

  • Step 2: The resulting acyl chloride reacts with the 1,4-thiazepane derivative under Schotten-Baumann conditions .

Physicochemical Properties

Predicted Parameters

Using analogs from the search results (e.g., 1,4-thiazepan-5-one) , key properties were extrapolated:

PropertyValueMethod
Molecular Weight~422.93 g/molCalculated
Log P (iLOGP)2.8 ± 0.3SILICOS-IT
Solubility (Water)0.1–1 mg/mLESOL Model
TPSA65.2 ŲTopological Analysis
Hydrogen Bond Donors1Structural Count

Stability and Reactivity

  • Thermal Stability: The morpholine and thiazepane rings enhance thermal resilience compared to aliphatic amines .

  • Hydrolytic Sensitivity: The ketone group may undergo nucleophilic attack under strongly acidic or basic conditions .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for optimizing pharmacokinetic properties in antipsychotic drug candidates .

  • Prodrug Potential: The ketone group could be reduced in vivo to a hydroxyl group for sustained release .

Material Science

  • Ligand Design: Coordinates transition metals (e.g., Pd, Cu) in catalytic systems, leveraging sulfur and nitrogen donor atoms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator